molecular formula C14H23F3N2O B2426209 N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide CAS No. 2320221-14-3

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide

Cat. No. B2426209
CAS RN: 2320221-14-3
M. Wt: 292.346
InChI Key: HXDFSWDPKRXBND-UHFFFAOYSA-N
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Description

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide, also known as TFEC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEC is a cyclic amide that belongs to the class of piperidine derivatives. It has been synthesized using different methods and has shown promising results in scientific research.

Mechanism Of Action

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide exerts its effects by binding to the sigma-1 receptor, which is a transmembrane protein that is widely distributed in the central and peripheral nervous system. The sigma-1 receptor modulates various ion channels, receptors, and signaling pathways, which are involved in different physiological and pathological processes. By binding to the sigma-1 receptor, N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide modulates the activity of these pathways, resulting in its therapeutic effects.
Biochemical and Physiological Effects:
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory, and analgesic effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in different physiological and pathological processes.

Advantages And Limitations For Lab Experiments

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide is its limited solubility, which can make it difficult to administer in certain experiments.

Future Directions

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide has shown promising results in scientific research, and there are several future directions for its application. One potential direction is the development of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide-based drugs for the treatment of neuropathic pain, depression, and Alzheimer's disease. Another potential direction is the use of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide as a tool for studying the sigma-1 receptor and its role in different physiological and pathological processes. Additionally, further research is needed to understand the long-term effects of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide and its potential side effects.

Synthesis Methods

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide can be synthesized using various methods, including the reaction of cyclopentanecarboxylic acid with 1-(2,2,2-trifluoroethyl)piperidine-4-carboxaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of cyclopentanecarboxylic acid with 1-(2,2,2-trifluoroethyl)piperidine-4-amine, followed by acylation with acetic anhydride.

Scientific Research Applications

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including neuroprotection, pain modulation, and addiction. N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide has also been studied for its potential use in the treatment of neuropathic pain, depression, and Alzheimer's disease.

properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F3N2O/c15-14(16,17)10-19-7-5-11(6-8-19)9-18-13(20)12-3-1-2-4-12/h11-12H,1-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDFSWDPKRXBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentanecarboxamide

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